4-(1-Adamantyl)-2-aminophenol
Description
Overview of Adamantane (B196018) Derivatives in Medicinal Chemistry and Materials Science
Adamantane derivatives have become indispensable in the development of therapeutics and advanced materials. wikipedia.orgnih.gov In medicinal chemistry, the adamantane cage is a key component in numerous drugs. researchgate.net Its incorporation into bioactive molecules often enhances lipophilicity and metabolic stability, thereby improving a drug's pharmacokinetic profile. researchgate.netnih.govresearchgate.net The first significant application emerged in 1963 with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane hydrochloride). nih.govacs.org Since then, adamantane-based drugs have been developed to treat a range of conditions, including viral infections (Rimantadine, Tromantadine), neurodegenerative diseases like Alzheimer's and Parkinson's (Memantine, Amantadine), type 2 diabetes (Vildagliptin, Saxagliptin), and acne (Adapalene). researchgate.netpublish.csiro.au The rigid, three-dimensional structure of adamantane allows for precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets. publish.csiro.au
In materials science, the adamantane scaffold is valued for its rigidity, thermal stability, and well-defined tetrahedral geometry. nih.govresearchgate.net These characteristics make it an excellent building block for creating polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net Adamantane-based structures can introduce hydrophobicity and provide unique geometries for creating porous materials with large surface areas. researchgate.net Its derivatives are also used in nanotechnology and as thermally stable lubricants. worldscientific.comwikipedia.org Recent research has also highlighted the potential of adamantane-type clusters in nonlinear optics. rsc.org
Chemical Structure and Nomenclature of 4-(1-Adamantyl)-2-aminophenol
The compound this compound is a derivative of phenol (B47542), featuring two key substituents on the benzene (B151609) ring: an amino group (-NH₂) and an adamantyl group.
Molecular Formula: C₁₆H₂₁NO scbt.comchemscene.com
Molecular Weight: 243.34 g/mol chemscene.combiosynth.com
IUPAC Name: 2-Amino-4-(tricyclo[3.3.1.1³,⁷]dec-1-yl)phenol chemscene.combiosynth.com
The structure consists of a phenol ring where the hydroxyl (-OH) group is at position 1. An amino group is located at position 2, and a 1-adamantyl group is attached at position 4. The adamantyl group itself is a tricyclic alkane with the formula C₁₀H₁₅ (when attached as a substituent).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 899374-31-3 | chemscene.combiosynth.com |
| Molecular Formula | C₁₆H₂₁NO | scbt.comchemscene.comscbt.com |
| Molecular Weight | 243.34 g/mol | chemscene.combiosynth.com |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)N | biosynth.com |
Historical Context of Adamantane-Based Compounds in Research
The history of adamantane began with its hypothetical conception. In 1924, H. Decker suggested the existence of this molecule, which he named "decaterpene". wikipedia.orgnih.gov It was not until 1933 that adamantane was discovered and isolated from petroleum by Czech chemists Stanislav Landa and V. Machacek. worldscientific.comwikipedia.orgacs.org This discovery opened a new chapter in chemistry focused on polyhedral organic compounds. wikipedia.org
The first chemical synthesis of adamantane was achieved by Vladimir Prelog in 1941, although the process was inefficient. nih.govacs.orgworldscientific.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis method involving the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.govnih.govacs.org This made adamantane and its derivatives more accessible for research. publish.csiro.au
The medicinal chemistry journey of adamantane began shortly after, with the landmark discovery of amantadine's antiviral activity in the early 1960s. nih.govacs.org This event marked the birth of the medicinal chemistry of adamantane derivatives and spurred extensive research into other applications, leading to the development of a range of clinically used drugs. nih.gov
Significance of the Adamantyl Moiety in Enhancing Molecular Properties
The adamantyl group imparts several beneficial properties to molecules, making it a valuable tool in drug design and materials science. researchgate.netnih.gov
Rigidity and Steric Bulk: As a rigid and bulky scaffold, the adamantyl group can lock the conformation of a molecule, which is advantageous for optimizing binding to a specific biological target. researchgate.netpublish.csiro.au This steric bulk can also shield adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's stability and half-life in the body. researchgate.netnih.gov
Three-Dimensional Structure: Moving away from the "flat land" of traditional phenyl-ring-based drug discovery, the unique three-dimensional, diamond-like structure of adamantane allows for a more effective exploration of drug targets in three-dimensional space. publish.csiro.au
Biocompatibility and Carrier Potential: Adamantane is generally biocompatible and can serve as an "anchor" in drug delivery systems, such as liposomes, or as a guest molecule for hosts like cyclodextrins. pensoft.net This makes it useful for targeted drug delivery and surface recognition applications. pensoft.net
Role of the Aminophenol Moiety in Chemical and Biological Contexts
The aminophenol moiety, particularly the 4-aminophenol (B1666318) structure, possesses distinct chemical and biological characteristics. Aminophenols are amphoteric, meaning they can act as weak acids (due to the phenolic -OH group) or weak bases (due to the amino -NH₂ group). chemcess.com
Chemically, they are highly reactive. The molecule can undergo reactions at both the amino and hydroxyl groups, as well as substitutions on the benzene ring. chemcess.com Oxidation of aminophenols often leads to the formation of colored polymeric structures. chemcess.com 2-Aminophenol (B121084), an isomer of the moiety in the title compound, is known to participate in a variety of cyclization reactions. chemcess.com
Biologically, the 4-aminophenol moiety is a key structural feature in several compounds with significant activity. It is the final intermediate in the industrial synthesis of the common analgesic and antipyretic drug, paracetamol (acetaminophen). wikipedia.org Structure-activity relationship studies on the atypical retinoid fenretinide (B1684555) (4-HPR) have shown that its 4-aminophenol moiety is crucial for its ability to suppress the growth of cancer cells. nih.gov This antiproliferative activity is thought to be related to the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.gov
Research Gaps and Future Directions for this compound
Currently, detailed research findings specifically on this compound are scarce in publicly available scientific literature. The compound is listed by several chemical suppliers as a specialty product intended for research purposes, with one source noting its application in proteomics research. scbt.comchemscene.combiosynth.comscbt.com This suggests that its use may be confined to niche, proprietary, or early-stage investigations that are not yet widely published.
The primary research gap is the lack of published studies detailing the synthesis, specific properties, and applications of this compound.
Future research could logically explore the combination of the known properties of its constituent parts:
Antiproliferative Agents: Given that the 4-aminophenol moiety is a key pharmacophore for antiproliferative activity, nih.gov and the adamantyl group is a proven tool for enhancing drug-like properties, researchgate.net a clear future direction would be to investigate this compound and related analogs as potential anticancer agents.
Targeted Drug Delivery: The adamantyl group's ability to act as a molecular anchor for drug delivery systems could be combined with a therapeutic function derived from the aminophenol portion. pensoft.net
Materials Science: The rigid adamantane unit combined with the reactive aminophenol group could be explored for the synthesis of novel polymers or functional materials with specific electronic or binding properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-adamantyl)-2-aminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJXQQVEFXLOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256578 | |
| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-31-3 | |
| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899374-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 1 Adamantyl 2 Aminophenol
Precursor Synthesis and Derivatization Routes
The successful synthesis of 4-(1-Adamantyl)-2-aminophenol is contingent on the efficient preparation of its foundational precursors. These include adamantane-based alkylating agents and substituted aromatic rings which are later combined and modified.
Synthesis of Adamantane (B196018) Precursors (e.g., 1-Adamantol, 1-Bromoadamantane)
The bulky, three-dimensional adamantane cage is the defining feature of the target molecule. Its introduction into the phenolic structure is accomplished using activated adamantane precursors, primarily 1-adamantol and 1-bromoadamantane (B121549).
1-Adamantol: The hydroxylation of adamantane at its tertiary carbon position is a common method for producing 1-adamantol. One notable method is "dry ozonation," where adamantane adsorbed onto silica (B1680970) gel is treated with ozone at low temperatures (-78°C). This process selectively yields 1-adamantanol (B105290) upon warming. Another approach involves the reaction of adamantane with a hydride transfer agent in the presence of an acid, which can also produce 1-adamantanol. rsc.orgbschem.com
1-Bromoadamantane: This key intermediate can be synthesized directly from adamantane via bromination. A traditional method involves refluxing adamantane in an excess of liquid bromine. d-nb.info More modern and environmentally conscious methods utilize brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent such as trichloromethane, which provides the target product under milder conditions. researchgate.net Catalytic bromination using bromotrichloromethane (B165885) in the presence of a Mo(CO)₆ catalyst is another advanced method. nih.gov
Table 1: Selected Synthetic Methods for Adamantane Precursors
| Precursor | Starting Material | Key Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 1-Adamantol | Adamantane | Ozone, Silica Gel | Pentane (for slurry) | -78°C to RT | 81-84% |
| 1-Bromoadamantane | Adamantane | Liquid Bromine | None (excess Br₂) | 85°C to 110°C | ~93% |
| 1-Bromoadamantane | Adamantane | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70°C, 24-36h | High |
Synthesis of 2-Aminophenol (B121084) Derivatives
The synthesis of 2-aminophenol and its derivatives is a fundamental process in organic chemistry. The most common industrial route involves the catalytic reduction of a corresponding 2-nitrophenol. wikipedia.org This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, often supported on carbon. google.comresearchgate.net Reductions using metals like iron powder in an acidic medium are also established methods. wikipedia.org More recent approaches focus on the dehydrogenative aromatization of cyclohexanone (B45756) derivatives in the presence of amines, which can generate functionalized 2-aminophenols in a single step, circumventing the traditional nitration-reduction sequence. nih.gov
Synthesis of 4-(1-Adamantyl)aniline as a Starting Compound
4-(1-Adamantyl)aniline serves as a crucial starting material for various adamantane-containing compounds. sarms4muscle.com Its synthesis can be achieved through several routes. One method involves the reaction of 1-adamantanol with acetanilide (B955) in trifluoroacetic acid, followed by hydrolysis of the acetyl protective group to yield the final aniline (B41778) product. google.com Another approach is the reaction of 1-adamantanol with aniline under high pressure and temperature in an autoclave, using hydrochloric acid and zinc chloride as catalysts, which results in a 78% yield. google.com A reaction between 1-bromoadamantane and acetanilide, followed by hydrolysis, has also been reported, albeit with a lower yield of 40%. google.com
Table 2: Synthetic Routes to 4-(1-Adamantyl)aniline
| Adamantane Source | Aniline Source | Key Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|---|
| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 80°C, 3h, then hydrolysis | >84% |
| 1-Adamantanol | Aniline | HCl, ZnCl₂, N₂ atmosphere | 175°C, 33h, 20 atm | 78% |
| 1-Bromoadamantane | Acetanilide | None | 145°C, then hydrolysis | 40% |
Synthesis of 4-(1-Adamantyl)phenol (B49145) as a Precursor
The direct precursor to the target molecule is 4-(1-Adamantyl)phenol. smolecule.com It is primarily synthesized via a Friedel-Crafts alkylation reaction. This involves reacting phenol (B47542) with an adamantylating agent like 1-bromoadamantane or 1-adamantanol in the presence of a catalyst. google.com Lewis acids such as aluminum chloride are common catalysts for this reaction when using 1-bromoadamantane. google.com Alternatively, solid acid catalysts, including ion-exchange resins like Amberlite 200, have been shown to effectively catalyze the reaction between phenol derivatives and 1-adamantanol, offering a more recyclable and waste-free process. google.com
Direct Synthetic Routes to this compound
The synthesis of this compound from its direct precursor, 4-(1-adamantyl)phenol, is a two-step process involving nitration followed by reduction.
Reaction Mechanisms and Conditions
Step 1: Nitration of 4-(1-Adamantyl)phenol
The first step is an electrophilic aromatic substitution reaction. The phenol ring is activated by the strongly electron-donating hydroxyl (-OH) group, which directs incoming electrophiles to the ortho and para positions. biosynth.com Since the para position is already occupied by the bulky adamantyl group, the substitution is directed primarily to the ortho position.
Reaction: 4-(1-Adamantyl)phenol is reacted with a nitrating agent to introduce a nitro group (-NO₂) onto the phenol ring, yielding 4-(1-Adamantyl)-2-nitrophenol. semanticscholar.org
Reagents and Conditions: Various nitrating systems can be employed for phenolic compounds, such as dilute nitric acid, a mixture of nitric acid and sulfuric acid ("mixed acid"), or alkyl nitrates in the presence of an acid catalyst. biosynth.comgoogle.comchemscene.com The conditions must be carefully controlled to prevent over-nitration or oxidative degradation of the sensitive phenol ring. biosynth.com The reaction typically proceeds at reduced temperatures to enhance selectivity.
Step 2: Reduction of 4-(1-Adamantyl)-2-nitrophenol
The second step involves the reduction of the nitro group to an amine group (-NH₂). This is a standard transformation in organic synthesis.
Reaction: The nitro group of 4-(1-Adamantyl)-2-nitrophenol is reduced to yield the final product, this compound. scbt.comresearchgate.net
Reaction Mechanisms and Conditions: Catalytic hydrogenation is the most common and efficient method for this reduction. google.com The nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.comresearchgate.net Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. google.com Alternative methods include using Raney Nickel with hydrazine (B178648) hydrate (B1144303) or molecular hydrogen. The reaction progress can be monitored until the theoretical amount of hydrogen is consumed, after which the catalyst is filtered off to isolate the product.
Table 3: Direct Synthetic Pathway to this compound
| Step | Starting Material | Product | Key Reagents/Reaction Type | General Conditions |
|---|---|---|---|---|
| 1. Nitration | 4-(1-Adamantyl)phenol | 4-(1-Adamantyl)-2-nitrophenol | Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄) | Controlled low temperature |
| 2. Reduction | 4-(1-Adamantyl)-2-nitrophenol | This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ pressure, various solvents (e.g., Ethanol) |
Catalytic Systems in Synthesis
The synthesis of adamantane-functionalized phenols and amines heavily relies on advanced catalytic systems to achieve desired regioselectivity and efficiency. The inert nature of C–H bonds, particularly on the adamantane scaffold, requires potent catalysts for activation.
Transition metal catalysts are paramount in this field. Palladium-based systems, for instance, are widely used for C–H activation and cross-coupling reactions. cuni.cz Palladium(II) acetate (B1210297) is a common catalyst for the arylation of adamantane derivatives and the directed C-H bond oxidation of bridged cycloalkanes. cuni.cz These reactions often employ ligands and additives to modulate reactivity and selectivity. For the synthesis of related structures, such as 4-(1-adamantyl)aniline, strong acid catalysts like trifluoroacetic acid have been used effectively to promote the reaction between 1-adamantanol and an aniline precursor. google.com
More recent approaches have utilized photoredox and hydrogen atom transfer (HAT) catalysis for the direct functionalization of adamantane's strong tertiary C-H bonds. acs.orgtcsedsystem.edu Dual catalytic systems, combining an iridium photocatalyst with a HAT catalyst, have shown remarkable selectivity for C-H alkylation on the adamantane core. nih.gov While these methods primarily functionalize the adamantane cage itself, the principles can be adapted for coupling adamantyl moieties to aromatic systems. Nickel catalysis has also emerged for the carbonylation of adamantane C(sp³)–H bonds. nih.gov
Yield Optimization Strategies
Optimizing the yield of this compound or its immediate precursors is crucial for practical synthesis. This involves a systematic variation of reaction parameters, a process often guided by Design of Experiments (DoE) methodologies. acs.org Key variables include temperature, reaction time, solvent polarity, and the molar ratios of reactants and catalysts.
A notable example is the synthesis of 4-(1-adamantyl)aniline, a closely related precursor. Research has demonstrated that the yield can be significantly enhanced by carefully controlling the molar ratio of 1-adamantol, acetanilide (as the aniline source), and trifluoroacetic acid (TFA), which serves as both a catalyst and a solvent. google.com The reaction time and temperature are also critical; in this specific case, heating at 80°C for 3 hours was found to be optimal. google.com
Below is a data table illustrating the impact of reactant ratios on the yield of 4-(1-adamantyl)aniline, based on findings from patent literature. google.com
Table 1: Optimization of 4-(1-Adamantyl)aniline Synthesis
| Molar Ratio (1-adamantol : acetanilide : TFA) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 : 1.2 : 4 | 80 | 3 | 85 | 99.2 |
| 1 : 1.4 : 6 | 80 | 3 | 96 | 99.4 |
This interactive table demonstrates how adjusting the molar equivalents of the aniline source (acetanilide) and the acid medium (TFA) can maximize product yield and purity.
General strategies for yield optimization often involve balancing reaction kinetics against the formation of byproducts. acs.org For multi-component reactions that could lead to aminophenol derivatives, adjusting the stoichiometry of the starting materials, such as using an excess of the aminophenol component, can drive the reaction toward the desired product and improve isolated yields. acs.org
Novel Synthetic Approaches for Adamantane-Functionalized Phenols and Amines
Recent advancements in synthetic chemistry have provided new tools for constructing complex molecules incorporating the adamantane scaffold. These methods often offer greater efficiency and access to novel substitution patterns compared to traditional approaches.
Multi-directional Synthesis of Adamantane Derivatives
Multi-directional synthesis is a powerful strategy that utilizes the inherent symmetry of the adamantane core to construct highly functionalized molecules. arkat-usa.org This approach involves the simultaneous or sequential transformation of identical functional groups located at the bridgehead positions (C1, C3, C5, C7). arkat-usa.orgwiley.com For instance, 1,3,5,7-adamantanetetramethanol can be converted into derivatives bearing four identical functional residues in a four-directional synthesis. arkat-usa.org While this method is well-suited for creating symmetrical molecules, it can also be adapted through desymmetrization strategies, such as the mono-protection of a tetraol, to allow for the introduction of different functional groups. arkat-usa.orgnih.gov This "three-directional" approach could hypothetically be used to build a scaffold where three positions are functionalized in one manner, leaving the fourth open for a different modification, a concept relevant to creating complex, multi-functional adamantane systems. arkat-usa.org
Functionalization of Adamantane Scaffolds
The direct functionalization of the adamantane scaffold's C-H bonds is a major focus of modern synthetic research, offering a more atom-economical alternative to pre-functionalized starting materials. nih.govresearchgate.net This is particularly challenging due to the high bond dissociation energies of adamantane's C-H bonds. nih.gov
Catalyst-controlled C-H functionalization allows for selective reactions at either the tertiary (bridgehead) or secondary positions. cuni.czacs.org Iridium-catalyzed borylation, for example, can selectively functionalize the secondary C-H bonds, while other conditions favor the more reactive tertiary positions. researchgate.net These functionalized intermediates, such as adamantyl-zinc or -magnesium reagents, can then participate in a variety of cross-coupling reactions to form C-C, C-N, or C-O bonds. researchgate.netresearchgate.net Radical-based functionalization reactions, often initiated photochemically, provide another powerful route to directly convert C-H bonds to C-C bonds, enabling the introduction of diverse functional groups onto the diamondoid framework. nih.gov
Purification and Characterization Techniques for Synthetic Products
The successful synthesis of this compound requires robust methods for purification and unambiguous structural confirmation. Given the crystalline nature of many adamantane derivatives, recrystallization is often a viable and effective purification method. nih.govmdpi.com For non-crystalline products or for separating complex mixtures of isomers that may arise during synthesis, column chromatography on silica gel is the standard technique. cuni.cz
Characterization of the final product and its intermediates relies on a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The highly symmetric nature of the adamantane cage gives rise to characteristic signals in the aliphatic region of the spectrum, while the substitution pattern on the phenol ring is determined by the chemical shifts, coupling constants, and integration of the aromatic proton signals. mdpi.comresearchgate.net
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound and to aid in structural identification through fragmentation patterns. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorptions would be expected for the O-H (hydroxyl) and N-H (amine) stretches, as well as C-H and C=C bonds of the aromatic ring. researchgate.net
Melting Point: The melting point is a crucial indicator of purity for solid compounds. mdpi.com
Comparative Analysis of Synthetic Efficiency and Selectivity
There are several plausible synthetic routes to this compound, each with distinct advantages and disadvantages regarding efficiency and selectivity. A comparative analysis highlights the trade-offs between classical multi-step syntheses and modern direct functionalization approaches.
Route A: Classical Friedel-Crafts Approach This traditional pathway would likely involve:
Friedel-Crafts alkylation of phenol with a reactive adamantyl source (e.g., 1-bromoadamantane) to form 4-(1-adamantyl)phenol.
Nitration of the resulting phenol to introduce a nitro group, which would be directed to the ortho position (C2) by the activating hydroxyl group.
Reduction of the nitro group to the desired amine.
Route B: Modern C-H Activation/Coupling Approach A more contemporary route might involve:
Synthesis of 4-(1-adamantyl)aniline, for example, via the high-yield reaction of 1-adamantanol and acetanilide. google.com
Directed ortho-hydroxylation of the aniline derivative. Alternatively, a direct C-H amination of a pre-formed 4-(1-adamantyl)phenol could be envisioned using advanced catalytic systems.
The table below provides a comparative overview of these hypothetical routes.
| Reaction Conditions | Can involve harsh reagents (e.g., strong acids for nitration). | Often requires specialized, expensive metal catalysts and ligands. May require inert atmospheres. |
Advanced Research on Derivatives and Analogs of 4 1 Adamantyl 2 Aminophenol
Synthesis of Novel Adamantyl-Aminophenol Hybrid Molecules
The synthesis of hybrid molecules incorporating the 4-(1-adamantyl)-2-aminophenol scaffold is a subject of ongoing research. The core structure itself, this compound, serves as a key building block for creating more complex molecules. scbt.comgoogle.com The adamantylation of phenols and their derivatives is a crucial step in these synthetic pathways. A clean and efficient method for this process involves the use of ion-exchange sulfonic acid resin as a recyclable catalyst for the reaction between substituted phenols and adamantanols. beilstein-journals.org This approach is noted for being environmentally cleaner than traditional methods that use mineral acids, which require extensive neutralization and result in significant waste. beilstein-journals.org
For instance, the reaction of various substituted phenols with 1-adamantanol (B105290) in the presence of an ion-exchange resin in acetic acid can produce a range of o-adamantylphenols, which are key intermediates for more complex derivatives. beilstein-journals.org The development of such hybrid molecules often aims to combine the unique properties of the adamantane (B196018) cage with other pharmacologically relevant moieties. mdpi.com
Structural Modifications and Their Impact on Research Applications
The modification of the this compound structure can be systematically approached by altering either the aminophenol portion or the adamantyl cage itself. These modifications are instrumental in studying structure-activity relationships and optimizing compounds for various research applications.
Modifications to the Aminophenol Moiety (e.g., substitutions on the benzene (B151609) ring, amine modifications)
Modifications to the aminophenol part of the molecule can involve introducing various substituents onto the benzene ring or altering the amine and hydroxyl groups. For example, adding electron-withdrawing or electron-donating groups to the aromatic ring can influence the electronic properties and reactivity of the molecule.
Research on related adamantyl-phenol compounds has demonstrated the synthesis of various derivatives through substitution on the phenol (B47542) ring. For example, 4-bromophenol (B116583) can be adamantylated to produce 2-(1-adamantyl)-4-bromophenol, a key intermediate for other compounds. beilstein-journals.org Similarly, 4-nitrophenol (B140041) and 4-hydroxyacetophenone have been successfully adamantylated to yield 2-(1-adamantyl)-4-nitrophenol and 3-(1-adamantyl)-4-hydroxyacetophenone, respectively. beilstein-journals.org These examples showcase the feasibility of introducing bromo, nitro, and acetyl groups onto the phenolic ring, which can then serve as handles for further chemical transformations.
The amino group of this compound is also a prime site for modification, allowing for the creation of amides, sulfonamides, and other derivatives, thereby expanding the chemical space for research.
Modifications to the Adamantyl Cage (e.g., additional functional groups, different adamantyl linkage positions)
While the 1-adamantyl position is common, altering the linkage point or adding functional groups to the adamantane cage itself offers another avenue for creating structural diversity. The adamantane cage can be functionalized with groups like hydroxyl, carboxyl, or acetoxymethyl. beilstein-journals.org
For example, the adamantylation of 4-bromophenol using 3-carboxy-1-adamantanol or 3-acetoxymethyl-1-adamantanol yields the corresponding functionalized phenol derivatives. beilstein-journals.org This demonstrates that the adamantane moiety can be more than just a passive lipophilic group; it can carry reactive functional groups that can be used to modulate the molecule's properties or to attach it to other molecular systems. Research into the synthesis of aminoadamantane derivatives has also explored creating analogs of existing pharmacophores, such as the antiviral drug rimantadine (B1662185), through photocatalytic methods. rsc.org
Synthesis and Characterization of Adamantyl-containing Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives incorporating an adamantane group is an active area of research. One common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) derivative with an α-haloketone. nih.gov
In a representative synthesis, 1-(adamantan-1-yl)-3-arylthioureas are first prepared by reacting adamantyl amine with various aryl isothiocyanates. nih.gov These thiourea derivatives are then condensed with different aryl bromomethyl ketones to yield a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines. nih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and X-ray crystallography. nih.gov
Another approach involves preparing 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles. tandfonline.com These compounds have been synthesized and characterized, with their structures established for further investigation into their chemical properties. tandfonline.com The synthesis of adamantane derivatives containing modified peptides with a thiazole moiety has also been reported, highlighting the versatility of this heterocyclic system in combination with the adamantane scaffold. researchgate.netresearchgate.net
Development of Adamantyl-based Thiosemicarbazides and Thiazolidin-4-ones
Adamantane-containing thiosemicarbazides are valuable intermediates for the synthesis of various heterocyclic compounds. These are typically prepared from adamantyl isothiocyanate. For example, 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) can be synthesized and subsequently reacted with a range of substituted benzaldehydes or acetophenones. nih.govresearchgate.netnih.gov This condensation reaction, often catalyzed by acetic acid, yields the corresponding adamantyl-thiosemicarbazone derivatives. nih.gov
These thiosemicarbazones can be further cyclized to form other heterocyclic systems. For instance, adamantyl-containing thiazolidin-4-ones have been synthesized. nih.govresearchgate.net In one study, the cyclization of 1,3-bis(adamantan-1-yl)thiourea with chloroacetic acid using microwave-assisted synthesis successfully produced the desired thiazolidin-4-one, whereas conventional heating led to desulfurization. nih.gov The resulting thiazolidin-4-ones can be further modified, for example, by creating 5-arylidene derivatives. nih.gov
Below is a table summarizing examples of synthesized adamantyl-based thiosemicarbazones with their reported yields and melting points.
| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |
| 4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide | 70% | 194–196 | C₁₈H₂₃N₃OS |
| 4-(Adamantan-1-yl)-1-(4-nitrobenzylidene)-3-thiosemicarbazide | 85% | 153–155 | C₁₈H₂₂N₄O₂S |
| 4-(Adamantan-1-yl)-1-(2,4-difluorobenzylidene)-3-thiosemicarbazide | 72% | 216–218 | C₁₈H₂₁F₂N₃S |
| 4-(Adamantan-1-yl)-1-(2,6-difluorobenzylidene)-3-thiosemicarbazide | 68% | 193–195 | C₁₈H₂₁F₂N₃S |
| 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide | 78% | 226–228 | C₁₈H₂₁Cl₂N₃S |
| Data sourced from reference nih.govmdpi.com |
Synthesis of Adamantyl Analogues of Known Pharmacophores
The adamantane moiety is often described as a "lipophilic bullet" and is used to modify known pharmacophores to enhance properties such as stability and lipophilicity. nih.gov This strategy involves replacing a part of a known active molecule, often a phenyl ring, with an adamantyl group. plos.org
A notable example is the synthesis of adamantyl analogues of paracetamol. plos.org In this work, the phenyl ring of paracetamol was replaced by a 1,4-disubstituted adamantane ring. The synthesis of N-(5-hydroxyadamantan-2-yl) acetamide, an analogue of paracetamol, was achieved in several steps starting from 5-hydroxy-2-adamantanone. plos.org This demonstrates a novel approach where the aromatic ring, a common feature in many pharmacophores, is substituted with a non-aromatic, rigid adamantane cage. plos.org
Similarly, the adamantane scaffold has been incorporated into cannabinoid structures. A series of analogues of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) were synthesized with adamantyl substituents at the C3 position, resulting in compounds with high affinity for cannabinoid receptors. nih.gov This line of research underscores the principle that incorporating a bulky adamantyl group into a known pharmacophore is a viable strategy for developing new chemical entities for research. nih.gov
Four-Directional Synthesis of Adamantane Derivatives for Complex Structures
The unique, rigid, and perfectly tetrahedral geometry of the adamantane molecule makes it an exceptional scaffold for the construction of complex molecular architectures. wiley.comrsc.org Four-directional synthesis leverages this C_s-symmetry by simultaneously or sequentially functionalizing the four equivalent bridgehead positions (C1, C3, C5, and C7). wiley.comarkat-usa.org This strategy allows for the creation of highly symmetrical, multi-valent molecules, dendrimers, and elaborate scaffolds for applications in materials science, catalysis, and medicinal chemistry. wiley.compensoft.net
The functionalization of adamantane's bridgehead positions is a cornerstone of this approach. wiley.com While the initial substitution is relatively straightforward, subsequent functionalizations become progressively more challenging. wiley.comnih.gov This increased difficulty is attributed to statistical factors and electronic effects, particularly when electron-withdrawing groups are introduced, as they destabilize the carbocation or radical intermediates necessary for the reaction. wiley.comnih.gov Furthermore, practical challenges such as the low solubility of poly-substituted adamantane intermediates in common solvents can complicate synthetic routes and lower reaction yields. arkat-usa.orgresearchgate.net
Despite these challenges, numerous successful four-directional transformations have been developed. These often begin with a tetra-functionalized adamantane core, which is then elaborated. A common precursor, 1,3,5,7-tetrakis(4-iodophenyl)adamantane, serves as a versatile starting point for expanding the tetrahedral structure via palladium-catalyzed cross-coupling reactions, leading to polyaromatic dendrimers. wiley.com
| Starting Adamantane Derivative Type | Transformation / Reaction Type | Resulting Functional Group / Structure |
|---|---|---|
| Tetra-aryl adamantanes (e.g., X = 4-AcC₆H₄) | Enantioselective Reductions | Chiral secondary alcohols |
| Tetra-aryl adamantanes (e.g., X = 4-IC₆H₄) | Aryl Iodide to Aryl Nitrile Conversion | Aryl nitriles |
| Tetra-aryl adamantanes (e.g., X = 4-O₂NC₆H₄) | Nitroarene to Aniline (B41778) Reduction | Anilines |
| Tetra-aryl adamantanes (e.g., X = Aniline) | Aniline to Aryl Azide Conversion | Aryl azides |
| Tetra-aryl adamantanes (e.g., X = 4-IC₆H₄) | Suzuki Coupling | Bi-aryl structures |
| Tetra-aryl adamantanes (e.g., X = 4-ethynylC₆H₄) | Sonogashira Coupling | Extended conjugated systems |
| 1,3,5,7-Tetrabromoadamantane | Radical Nucleophilic Substitution (S_RN1) | 1,3,5,7-Tetracyanoadamantane capes.gov.br |
One illustrative pathway begins with the conversion of 1,3,5,7-adamantanetetramethanol. This tetraol can be oxidized to the corresponding tetra-aldehyde, a key intermediate for further diversification. arkat-usa.orgresearchgate.net However, such multi-directional syntheses can be hampered by low yields or the formation of multiple products. For instance, attempts to synthesize certain adamantane derivatives functionalized with four α-diazo-β-keto-ester units encountered difficulties, highlighting the limitations of a purely four-directional approach for all target structures. arkat-usa.org In some cases, a desymmetrization strategy, such as protecting one of the four identical groups, followed by a three-directional synthesis on the remaining sites, can be a more effective approach to overcome reactivity and solubility issues. arkat-usa.orgresearchgate.net
The following table details a specific synthetic sequence starting from a tetra-aldehyde, demonstrating the step-wise nature of some four-directional syntheses.
| Step | Reactant | Key Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 1,3,5,7-Adamantanetetracarboxylic acid | Thionyl chloride, then Methanol | Tetramethyl 1,3,5,7-adamantanetetracarboxylate | Esterification of the tetra-acid. arkat-usa.org |
| 2 | Tetramethyl 1,3,5,7-adamantanetetracarboxylate | DIBAL-H (Diisobutylaluminium hydride) | 1,3,5,7-Adamantanetetramethanol (tetraol) | Reduction of esters to alcohols. arkat-usa.org |
| 3 | 1,3,5,7-Adamantanetetramethanol | Parikh-Doering oxidation (SO₃·pyridine, DMSO) | 1,3,5,7-Adamantanetetracarbaldehyde | Oxidation of alcohols to aldehydes. researchgate.net |
| 4 | 1,3,5,7-Adamantanetetracarbaldehyde | Still-Gennari conditions (Horner-Emmons reaction) | Tetra-(Z)-olefin | (Z)-selective olefination. arkat-usa.org |
Ultimately, the four-directional synthesis of adamantane derivatives is a powerful strategy for accessing complex, symmetrical molecules with precisely arranged functionalities. wiley.com While challenges related to reactivity and solubility persist, ongoing research continues to expand the scope of this method, enabling the construction of novel adamantane-based structures for advanced applications. arkat-usa.org
Biological and Biomedical Research Applications
Proteomics Research Applications
In the field of proteomics, which involves the large-scale study of proteins, specific chemical tools are essential for isolating, identifying, and quantifying proteins. 4-(1-Adamantyl)-2-aminophenol has emerged as one such specialized tool.
Application as a Specialty Product in Proteomics
This compound is commercially available as a specialty chemical intended for research use in proteomics. scbt.comscbt.com Its utility in this field stems from the specific reactivity of its o-aminophenol group, which can be leveraged for protein modification and analysis.
Mechanisms of Interaction with Proteins
The primary mechanism of interaction involves the oxidative coupling of the o-aminophenol group to the N-terminal amine of a protein. acs.org This reaction, often facilitated by an oxidizing agent like ferricyanide, results in the formation of a stable p-iminoquinone product. acs.org Research has shown that the reaction conditions can be optimized and that the reactivity is influenced by the specific N-terminal amino acid of the protein. acs.org Studies using small molecule mimics and various peptides have demonstrated that proteins with an N-terminal proline residue are particularly effective coupling partners in this reaction. acs.org
Use in Protein Labeling and Detection Methodologies
The oxidative coupling chemistry of o-aminophenols is applied in methodologies for protein labeling. acs.org By attaching a molecule of interest (like a polyethylene (B3416737) glycol, or PEG, chain) to the o-aminophenol, the entire construct can be covalently linked to the N-terminus of a target protein. acs.org This process, known as PEGylation, increases the molecular weight of the protein. The modified, heavier protein can then be easily distinguished from the unmodified version using standard detection methods like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis), where it appears as a separate, higher molecular weight band. acs.org This provides a clear method for confirming successful protein modification.
Pharmacological Research and Drug Discovery
The structural components of this compound are also relevant in the context of designing new therapeutic agents. The adamantyl group, in particular, is a well-established pharmacophore in medicinal chemistry.
Modulation of Biological Activity by the Adamantyl Moiety
The incorporation of an adamantyl moiety into a drug candidate is a common strategy to enhance its pharmacological properties. pensoft.netscispace.com This rigid, three-dimensional hydrocarbon cage can profoundly influence a molecule's behavior in a biological system. researchgate.netmdpi.com Its introduction often increases lipophilicity, which can improve how a drug is absorbed and distributed in the body. researchgate.netmdpi.com Furthermore, the bulkiness of the adamantyl group can act as a shield, protecting nearby functional groups from being broken down by metabolic enzymes, thereby increasing the drug's stability and duration of action. mdpi.com This scaffold can also serve to hold functional groups in a specific orientation to optimize their interaction with a biological target. researchgate.net Several approved drugs, including amantadine (B194251) and memantine, feature the adamantane (B196018) structure, highlighting its therapeutic importance. nih.gov
| Target Interaction | The size and shape of the adamantyl group can allow it to fit into specific cavities in host molecules or act as a channel blocker. mdpi.com | Can serve as a key binding element or an anchor in lipid membranes and ion channels. pensoft.netmdpi.com |
Investigation of Analgesic Properties
While direct studies on the analgesic properties of this compound are not prominent, research into structurally similar compounds provides significant insight. Specifically, studies have been conducted on adamantyl analogues of paracetamol (acetaminophen), which is itself a p-aminophenol derivative. nih.govplos.org In this research, the phenyl ring of paracetamol was replaced with an adamantyl ring, creating new compounds with potent analgesic effects. nih.gov
These adamantyl analogues were found to produce a significant antinociceptive (pain-reducing) effect, in some cases greater than that of paracetamol. nih.govresearchgate.net The investigation into the mechanism of action revealed that the analgesic properties were not due to the inhibition of cyclooxygenase (COX) enzymes—the target of NSAIDs—or direct interaction with cannabinoid receptors. nih.govplos.org Instead, the adamantyl analogue was found to act as a selective antagonist of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel, which is a known contributor to the sensation of pain. nih.govplos.org This research highlights the potential of using an adamantyl-aminophenol scaffold to develop new analgesics with novel mechanisms of action. nih.gov
Table 2: Comparison of Paracetamol and its Adamantyl Analogue
| Feature | Paracetamol (Acetaminophen) | Adamantyl Analogue |
|---|---|---|
| Core Structure | p-Aminophenol derivative with a phenyl ring. nih.gov | p-Aminophenol derivative with an adamantyl ring. nih.gov |
| Analgesic Effect | Effective and widely used analgesic. nih.gov | Shows an improved antinociceptive effect compared to paracetamol. nih.gov |
| Primary Mechanism | Complex; involves metabolism to AM404 in the central nervous system, which acts on TRPV1 and cannabinoid systems. plos.org | Acts as a selective TRPA1 channel antagonist. nih.govplos.org |
| COX Inhibition | Weak inhibitor of COX enzymes. nih.gov | Does not inhibit COX enzymes. nih.gov |
Analgesic Activity of Adamantyl Analogues of Paracetamol
Scientists have synthesized and evaluated adamantyl analogues of paracetamol (acetaminophen), a widely used analgesic and antipyretic, and have found that these new compounds exhibit significant analgesic properties. nih.govplos.orgresearchgate.net In studies, the replacement of the phenyl ring in paracetamol with an adamantyl group resulted in new analogues with improved antinociceptive effects. plos.orgresearchgate.net This structural modification offers a new avenue for developing novel pain-relieving drugs. plos.orgresearchgate.net
Mechanism of Nociception Modulation (e.g., TRPA1 channel antagonism)
The analgesic effects of adamantyl analogues of paracetamol are not mediated by the same pathways as traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govplos.orgresearchgate.net Instead of inhibiting cyclooxygenase (COX) enzymes, these compounds have been shown to act as selective antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. nih.govplos.orgkisti.re.kr TRPA1 is a crucial sensor for noxious environmental stimuli and is involved in pain signaling. plos.orgresearchgate.net
One particular analogue, referred to as compound 6a/b in a key study, demonstrated a dose-dependent analgesic effect and was found to be a moderate antagonist of TRPA1 channels with an IC50 of 2.6 µM. nih.govplos.org This selective antagonism of TRPA1 is believed to be responsible for the observed analgesic properties. nih.govplos.orgnih.gov The compound showed no significant effect on other related channels like TRPV1 or TRPM8, highlighting its selectivity. nih.govplos.org This specific mechanism of action, targeting the TRPA1 channel, represents a promising strategy for the development of new analgesics. researchgate.net
Antimicrobial and Antibacterial Activities
In addition to their analgesic potential, adamantane derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these compounds with microbial cell membranes, contributing to their antimicrobial effects. mdpi.com
Against Gram-positive and Gram-negative Bacteria
Several studies have demonstrated the in vitro activity of adamantane derivatives against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netnih.gov For instance, certain novel adamantane derivatives have shown significant antibacterial potential, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various Gram-positive strains. mdpi.comresearchgate.net Some derivatives have also exhibited activity against Gram-negative bacteria. mdpi.comnih.gov The oxidized product of 2-aminophenol (B121084), 2-aminophenoxazin-3-one, has shown greater antibacterial activity against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative E. coli. scielo.org.mx
Table 1: Antibacterial Activity of Selected Adamantane Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Adamantane Derivatives (general) | Gram-positive bacteria | 62.5 - 1000 | mdpi.comresearchgate.net |
| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | Bacillus subtilis (Gram-positive) | Good to moderate | nih.gov |
| 2-Aminophenoxazin-3-one | Staphylococcus aureus (Gram-positive) | More active | scielo.org.mx |
| 2-Aminophenoxazin-3-one | E. coli (Gram-negative) | Less active | scielo.org.mx |
Against Fungi (e.g., Candida albicans)
The antifungal activity of adamantane derivatives has also been a subject of investigation, particularly against the opportunistic pathogenic yeast Candida albicans. mdpi.comnih.govnih.gov Several synthesized adamantane derivatives have shown promising antifungal effects. For example, certain 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives displayed marked activity against C. albicans. nih.gov Another study identified a Schiff base derivative of adamantane with good activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. mdpi.com Furthermore, 2-adamantanamine, a close structural analog, has been shown to potentiate the effects of azole antifungals against C. albicans biofilms. nih.gov
Table 2: Antifungal Activity of Selected Adamantane Derivatives against Candida albicans
| Compound/Derivative | Activity | Reference |
| 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole (Compound 4i) | Marked antifungal activity | nih.gov |
| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole (Compound 8g) | Marked antifungal activity | nih.gov |
| Schiff base derivative (Compound 5) | Good activity (MIC = 62.5 µg/mL) | mdpi.com |
| 2-Adamantanamine (AC17) | Potentiates azole antifungals | nih.gov |
Structure-Activity Relationships for Antimicrobial Efficacy
The antimicrobial efficacy of adamantane derivatives is closely linked to their chemical structure. unilag.edu.ng The introduction of the bulky adamantane group generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. mdpi.com The nature and position of substituents on the adamantane or associated aromatic rings also play a crucial role in determining the biological activity. unilag.edu.ng For instance, studies on Schiff bases derived from 2-aminophenol have shown that the presence of electron-donating groups, such as a methoxy (B1213986) group, can lead to higher inhibitory activity against various microorganisms compared to those with electron-withdrawing groups. unilag.edu.ng This highlights the importance of specific structural modifications in optimizing the antimicrobial properties of these compounds.
Antiproliferative and Anticancer Activities
The incorporation of the adamantane moiety into different chemical scaffolds has yielded numerous derivatives with significant potential in oncology research. mdpi.comnih.gov These compounds have been investigated for their ability to inhibit the growth of cancer cells and trigger programmed cell death.
Cytotoxicity Against Human Tumor Cell Lines (e.g., L1210, CEM, HeLa, Hep-G2)
Research has demonstrated the antiproliferative activity of various adamantane derivatives against a range of human tumor cell lines. While specific data for this compound is not extensively detailed, related structures have shown notable cytotoxicity. For instance, studies on libraries of adamantane derivatives have confirmed their activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa). researchgate.netresearchgate.net
Adamantyl carboxamide derivatives built on a 4-aminophenol (B1666318) backbone have exhibited broad-spectrum and potent inhibition against nine different cancer subtypes. researchgate.netnih.gov Some of these compounds displayed nanomolar IC₅₀ values against leukemia cell lines such as K-562 and RPMI-8226, as well as colon cancer cell lines like HCT-116 and HT29. researchgate.netnih.gov Similarly, certain adamantane-linked isothiourea derivatives have shown in vitro anti-proliferative activity, with IC₅₀ values under 30 μM against five human cancer cell lines. acs.org The synthetic retinoid adamantane derivative, CD437, has also been identified as a potent agent against several human primary tumor types, including leukemia and breast cancer. nih.gov
Table 1: Cytotoxicity of Selected Adamantane Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity/IC₅₀ Value | Reference(s) |
| Adamantane Libraries | L1210 (Murine Leukemia) | Antiproliferative Activity | researchgate.netresearchgate.net |
| Adamantane Libraries | CEM (Human T-Lymphocyte) | Antiproliferative Activity | researchgate.netresearchgate.net |
| Adamantane Libraries | HeLa (Cervix Carcinoma) | Antiproliferative Activity | researchgate.netresearchgate.net |
| Adamantane-linked Isothiourea Derivatives | Various (5 lines) | IC₅₀ < 30 μM | acs.org |
| Adamantyl Carboxamide Derivatives (e.g., 1i) | HT29 (Colon Cancer) | IC₅₀ = 200 nM | nih.gov |
| Adamantyl Carboxamide Derivatives | K-562 (Leukemia) | Nanomolar IC₅₀ values | researchgate.netnih.gov |
Adamantane-linked Isothiourea Derivatives in Cancer Research
A significant area of research involves adamantane-linked isothiourea derivatives as potential chemotherapeutic agents. acs.orgresearchgate.net In one study, seven such derivatives were evaluated for their cytotoxic effects against five human tumor cell lines, with two compounds proving to be the most active, particularly against hepatocellular carcinoma (HCC). nih.govresearchgate.net These compounds demonstrated the potential to suppress the growth of experimental HCC. nih.govnih.gov Further investigation into the mechanism of these derivatives revealed that they markedly decreased the protein expression levels of factors involved in inflammation and cell survival, such as p-NF-κB p65, TLR4, and MyD88, in the liver tissues of rats with HCC. researchgate.net This suggests that their cytotoxic potential against HCC may be mediated through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. nih.govresearchgate.net
Role in Inducing Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Adamantane derivatives have been shown to trigger this process in cancer cells. For example, the synthetic retinoid adamantane derivative CD437 is known to be a potent inducer of apoptosis in various human tumor types, including non-small cell lung cancer and breast cancer. nih.gov
Research on adamantyl carboxamide derivatives with a 4-aminophenol scaffold demonstrated that they induced apoptosis in K-562 leukemia cells in a dose-dependent manner. researchgate.netnih.gov Furthermore, studies on adamantane-linked isothiourea derivatives in an HCC rat model showed an increase in caspase-3 expression in liver tissues. researchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its increased expression strongly indicates the induction of apoptosis. researchgate.net Organotin complexes derived from adamantyl-substituted ligands have also been found to induce apoptosis in HeLa cells. researchgate.net
Antiviral Activities
The adamantane nucleus has a long-standing history in antiviral drug discovery, beginning with the development of amantadine. mdpi.commdpi.com This has spurred continued research into new adamantane-containing molecules to combat various viral infections. rsc.org
Adamantane Derivatives as Antiviral Agents
Adamantane derivatives are recognized for their significant biological activity, including antiviral properties. mdpi.com Amantadine was the first adamantane derivative to be used in medical practice for its activity against influenza A strains. mdpi.com Subsequently, other derivatives like rimantadine (B1662185) were also used to treat and prevent influenza A infections. mdpi.com The success of these early drugs has encouraged the synthesis of a wide array of new adamantane derivatives to test against a broad spectrum of DNA and RNA viruses. researchgate.netrsc.orgnih.gov Research has explored these derivatives for activity against viruses such as Herpes simplex type-1 (HSV-1), poxviruses, and respiratory syncytial virus (RSV). nih.goveco-vector.comresearchgate.net While some studies have identified compounds with the ability to suppress viral replication, the search for derivatives with high potency and selectivity continues. eco-vector.comresearchgate.net
Specific Viral Targets (if any from this compound)
The primary and most well-understood viral target for adamantane-based antiviral drugs like amantadine and rimantadine is the M2 protein of the influenza A virus. mdpi.comnih.gov This protein functions as an ion channel, and its blockage by adamantane derivatives interferes with the viral replication cycle. nih.gov Research has also investigated the hemagglutinin protein as an indirect target for some adamantane derivatives. nih.gov
While the broader class of adamantane derivatives has established antiviral targets, specific research identifying the direct viral targets of this compound itself is not prominently available in the reviewed literature. Studies on new adamantane derivatives have tested them against various viruses, including rimantadine-resistant influenza A strains, human cytomegalovirus (CMV), varicella-zoster virus (VZV), and poxviruses, targeting proteins like the p37 major envelope protein in the latter. kuleuven.bersc.orgnih.gov However, a direct link and mechanism for this compound have not been specifically elucidated.
Central Nervous System (CNS) Applications
While the adamantane structure is present in several CNS-active drugs, specific research directly investigating this compound in CNS applications is not extensively available in the public domain. However, related adamantane derivatives have been a focus of research for their potential to modulate key CNS targets.
Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)
There is no direct evidence from the provided search results indicating that this compound specifically modulates the metabotropic glutamate receptor 5 (mGluR5). However, the broader class of adamantyl derivatives has been explored for this purpose. For instance, adamantyl amide derivatives have been synthesized and investigated as allosteric modulators of mGluR5. google.com Allosteric modulation involves the binding of a ligand to a site on the receptor that is different from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. google.com This approach is considered a more subtle way to "fine-tune" receptor activity compared to direct agonists or antagonists. google.com Negative allosteric modulators (NAMs) of mGluR5, such as GRN-529, have shown potential in animal models for treating depression and its co-morbid symptoms like anxiety and pain. nih.gov
Treatment of CNS Disorders
The potential for adamantane-containing compounds in treating CNS disorders is an active area of research. google.com Ligands for mGluR5, for example, have shown promise for a variety of central nervous system disorders. google.com The modulation of glutamatergic neurotransmission through these receptors is a key strategy being investigated for conditions related to abnormal glutamate signaling. google.com While direct studies on this compound for specific CNS disorders are not apparent, the structural motif is present in compounds with demonstrated analgesic properties. For example, adamantyl analogues of paracetamol have been synthesized and shown to act as selective TRPA1 channel antagonists, which may be responsible for their analgesic effects. nih.govplos.org
Endocrine Receptor Modulation
The interaction of adamantyl phenols with endocrine receptors, particularly the estrogen receptor, has been a subject of significant research.
Agonist Activity for Estrogen Receptor Alpha (hERα) of Adamantyl Phenols
Research has identified 4-(1-Adamantyl)phenol (B49145), a closely related compound to this compound, as a potent agonist for the human estrogen receptor alpha (hERα). researchgate.netacs.org An in silico screening method predicted 4-(1-adamantyl)phenol as an agonist, a finding that was subsequently confirmed through a reporter-gene assay which showed strong agonist activity and high binding affinity for hERα. acs.org Synthetic estrogens, including 4-(1-adamantyl)phenol (AdP), are known to bind to estrogen receptors and stimulate their activity. mdpi.com The estrogenic activities of several compounds, including 4-(1-adamantyl)phenol, have been evaluated, showing its potential to induce estrogen-responsive genes. nih.gov
Relative Estrogenic Potencies of Selected Chemicals
| Chemical | Relative Potency (%) |
|---|---|
| Estradiol-17β (E2) | 100 |
| 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | 0.38 |
| 4-(1-adamantyl)phenol (AdP) | 0.25 |
| 4,4'-dihydroxy-alpha-methylstilbene (DHMS) | 0.05 |
| Nonylphenol (NP) | 0.02 |
| Bisphenol A (BPA) | 0.001 |
Data sourced from a study on male medaka. nih.gov
Implications in Endocrine Disruptor Research
Due to their ability to interact with hormone receptors, adamantyl phenols have been investigated as potential endocrine-disrupting chemicals (EDCs). researchgate.netwikipedia.org EDCs are exogenous substances that can interfere with the body's endocrine system by mimicking or blocking natural hormones. wikipedia.org The agonist activity of 4-(1-adamantyl)phenol on hERα classifies it as a potential endocrine disruptor. researchgate.netacs.org The study of such compounds is crucial for assessing the risks they may pose to human and wildlife health. researchgate.net In silico methods, such as agonist/antagonist differential-docking screening, are being developed to better predict the endocrine-disrupting potential of various chemicals. acs.org
Enzyme Inhibition and Modulation Studies
The investigation of this compound and its derivatives as enzyme inhibitors is an emerging area of research. While specific data on this compound is limited, related structures have shown activity against several enzymes. For instance, a series of adamantyl carboxamide derivatives, which can be synthesized from scaffolds like 4-aminophenol, have been designed as inhibitors of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases (CAs). researchgate.net Furthermore, new aryl sulfamate (B1201201) derivatives containing an adamantyl group have been synthesized and evaluated as inhibitors of steroid sulfatase (STS), a key enzyme in hormone-dependent malignancies. researchgate.net
Inhibition of Soluble Epoxide Hydrolase (sEH) by Adamantyl Isothiourea Derivatives
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are signaling molecules with generally anti-inflammatory and analgesic effects. escholarship.org Inhibition of sEH stabilizes these beneficial epoxides, making sEH a significant target for treating inflammatory conditions and pain. nih.gov Adamantane-containing compounds, particularly ureas, diureas, and isothioureas, have been identified as highly potent sEH inhibitors. researchgate.netnih.gov
Research has shown that adamantyl isothiourea derivatives can exhibit potent inhibitory activity against sEH. researchgate.netnih.gov In one study, a series of adamantyl isothiourea derivatives were evaluated for their cytotoxic effects, with two compounds, in particular, demonstrating significant activity against hepatocellular carcinoma (HCC). nih.gov Mechanistically, these compounds were found to reduce the hepatic expression of sEH in a rat model of HCC, which may contribute to their anti-inflammatory and anticancer effects. nih.gov The inhibition of sEH is linked to the attenuation of inflammation, potentially through the suppression of the TLR4/MyD88/NF-κB signaling pathway. nih.gov
Symmetric adamantyl-diureas have also been developed as powerful sEH inhibitors, with inhibitory potencies reaching the nanomolar and even sub-nanomolar range. nih.govebi.ac.uk The structure-activity relationship in this class of compounds highlights the importance of the adamantyl group for binding within the enzyme's active site. For instance, 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] was identified as a potent, slow tight-binding inhibitor of sEH with an IC₅₀ value of 0.5 nM. nih.gov The distance and nature of the spacer linking the adamantyl and urea (B33335) groups are critical for optimizing inhibitory activity. researchgate.net
The table below summarizes the inhibitory potency of selected adamantyl-containing ureas and diureas against human soluble epoxide hydrolase.
| Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | 0.5 nM | nih.gov |
| Adamantyl-diurea derivatives (general range) | 0.4 nM - 2.0 µM | nih.govebi.ac.uk |
| Adamantyl-containing 1,3-disubstituted diureas and thioureas | 0.4 - 2.8 nM | researchgate.net |
| Adamantane-bearing selenourea (B1239437) derivatives | 34.3 nM - 1.2 µM | escholarship.org |
Pharmacokinetics and Pharmacodynamics in Research Models
Lipophilicity and Metabolic Stability of Adamantane Derivatives
The adamantane cage is a three-dimensional, highly hydrophobic structure. researchgate.net Its introduction into a molecule significantly increases lipophilicity. researchgate.netnih.gov This "add-on" lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which can be advantageous for targeting the central nervous system. publish.csiro.aupensoft.net
Furthermore, the adamantane structure is exceptionally stable and resistant to metabolic degradation. researchgate.netuni-giessen.de The rigid cage can sterically shield adjacent functional groups from the action of metabolic enzymes, thereby increasing the metabolic stability and prolonging the half-life of the drug. mdpi.com This enhanced stability is a key reason for the use of adamantane in drug design, as it can lead to improved pharmacokinetic profiles and potentially less frequent dosing regimens. nih.govscispace.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The properties of lipophilicity and metabolic stability directly impact the ADME profile of adamantane-containing drugs. nih.govnih.gov The increased lipophilicity generally leads to better absorption and distribution into tissues. researchgate.net The adamantane group's ability to interact with lipid bilayers can facilitate passage through cell membranes. mdpi.compensoft.net
Mechanistic Studies on Biological Targets
Mechanistic studies on adamantane derivatives have revealed specific and often potent interactions with biological targets. As discussed, adamantyl ureas and isothioureas function as sEH inhibitors by binding to hydrophobic regions within the enzyme's active site. nih.govnih.gov Molecular dynamics simulations have shown that the bulky adamantane scaffold can induce conformational changes in the enzyme to achieve a stable and high-affinity binding state. nih.gov
In the case of the analgesic adamantyl analogues of paracetamol, the mechanism was elucidated as selective antagonism of the TRPA1 ion channel. nih.gov Fluorometric calcium assays demonstrated that the adamantyl compound inhibited TRPA1 activation with an IC₅₀ of 2.6 µM, while having no effect on the related TRPV1 or TRPM8 channels. plos.org This demonstrates that replacing a phenyl ring with an adamantyl group can not only alter pharmacokinetics but also fundamentally shift the mechanism of action away from COX inhibition to a different pharmacological target. plos.orgresearchgate.net These findings underscore the versatility of the adamantane scaffold in generating compounds with novel biological activities.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
While specific docking studies for 4-(1-Adamantyl)-2-aminophenol are not extensively documented in publicly available literature, research on closely related adamantane (B196018) derivatives provides significant insights into its likely interactions. The bulky and highly lipophilic adamantyl group is known to anchor ligands into hydrophobic pockets within receptor binding sites. mdpi.com
For instance, docking analyses of adamantane-containing thiazolidinones have been used to predict and rationalize their inhibitory action against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in anti-inflammatory drug design. acs.org Similarly, docking studies on adamantyl-tethered biphenyl (B1667301) amines against the estrogen receptor alpha (ERα) have demonstrated how the adamantyl moiety can fill unoccupied spaces in the ligand-binding domain, contributing to high binding affinity. researchgate.net In silico docking of adamantane-linked triazoles has also been used to predict binding affinity for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com These studies collectively suggest that the adamantyl group of this compound would likely play a crucial role in its binding to various biological targets by establishing strong hydrophobic interactions.
Table 1: Representative Molecular Docking Results for Adamantane Derivatives
| Adamantane Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Adamantane-linked 1,2,4-triazole-3-thione | Cyclooxygenase-2 (COX-2) | -6.5 | Binding to the active site. acs.org |
| Adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases | 11β-HSD1 | -7.50 to -8.92 | Interaction with key residues Ser170 and Tyr183 via hydrogen bonds. uzh.ch |
| Diaza-adamantane derivatives | MAPK/ERK | -6.18 | Stable binding within the MAPK/ERK protein complex. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture from molecular docking by assessing the stability of ligand-receptor complexes, revealing conformational changes, and calculating binding free energies.
For adamantane derivatives, MD simulations have been crucial in understanding their interactions within dynamic environments like cell membranes and protein channels. nih.gov Studies on adamantanes targeting the influenza A M2 proton channel have used MD simulations to reveal how the ligand's size and shape contribute to blocking the channel. chemrxiv.org Simulations have also been employed to study the stability of adamantane derivatives within the active sites of enzymes, such as the glutamate (B1630785) receptor and the σ2 receptor, confirming that the ligand-protein complex remains stable throughout the simulation period. nih.govksu.edu.sa These simulations often track metrics like the root-mean-square deviation (RMSD) to ensure the stability of the complex and analyze the non-bonded interactions, such as van der Waals and Coulombic forces, that maintain the binding. ksu.edu.sa
Given these applications, MD simulations of this compound complexed with a target receptor would be invaluable for confirming the stability of its binding pose and understanding the dynamic interplay between the adamantyl cage, the aminophenol group, and the receptor's amino acid residues.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate various properties, including molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
DFT studies on aminophenol isomers have shown that the positions of the amino and hydroxyl groups significantly influence the molecule's reactivity and stability. ingentaconnect.comresearchgate.netresearchgate.net Specifically, the 2-aminophenol (B121084) isomer is calculated to be more reactive than the 3-aminophenol (B1664112) isomer, based on its ionization potential and bond dissociation energies. ingentaconnect.comresearchgate.net DFT calculations can elucidate the distribution of electron density, identify reactive sites through molecular electrostatic potential (MEP) maps, and predict the molecule's susceptibility to electrophilic or nucleophilic attack. ksu.edu.sanih.gov For adamantane-containing compounds, DFT has been used to understand intramolecular non-covalent interactions that stabilize specific conformations. uzh.ch
For this compound, DFT calculations would provide fundamental data on its electronic characteristics, predicting its chemical reactivity and stability, which are essential for understanding its potential biological activity and metabolic fate.
Table 2: Calculated Quantum Chemical Parameters for Aminophenol Isomers (B3LYP/6-31G)*
| Compound | HOMO Energy (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |
|---|---|---|---|
| 2-Aminophenol | -4.86 | 161.09 | 387.06 |
| 3-Aminophenol | -5.10 | 166.29 | 399.29 |
| 4-Aminophenol (B1666318) | -4.70 | 157.44 | 389.92 |
Data sourced from a DFT study on aminophenol stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced potency or desired properties.
While no specific QSAR model for this compound has been published, a closely related compound, 4-(1-Adamantyl)phenol (B49145), was included in the development and validation of a QSAR classification model for predicting estrogenic activity. open.ac.uk In this study, various chemical descriptors related to the molecular structure were used to train a model that could classify compounds as having estrogenic or non-estrogenic activity. The inclusion of 4-(1-Adamantyl)phenol highlights the relevance of the adamantyl-phenol scaffold in endocrine disruption research. researchgate.net QSAR models have been widely applied to diverse classes of chemicals, including phenols, to predict their potential to interact with the estrogen receptor. nih.gov Such models are valuable tools for prioritizing chemicals for further experimental testing. researchgate.netscience.gov
Prediction of Biological Activities and ADMET Properties
For various adamantane derivatives, ADMET properties have been predicted using computational tools. nih.govnih.govfarmaciajournal.com These predictions often rely on parameters like lipophilicity (LogP), polar surface area (TPSA), and adherence to established rules like Lipinski's rule of five. nih.govksu.edu.sa Studies on adamantane-linked compounds have shown that they can be predicted to have good ADMET potential, including blood-brain barrier permeability and intestinal absorption. uzh.chnih.gov For example, in silico studies of adamantane-based benzamides and triazoles have successfully predicted favorable ADME profiles, identifying them as promising candidates for further development. uzh.chfarmaciajournal.com Based on these precedents, the ADMET properties of this compound could be reliably predicted to guide its potential development as a therapeutic agent.
Conformational Analysis and Stereochemistry
Conformational analysis examines the different spatial arrangements of a molecule that result from rotation about single bonds. The adamantane cage is a rigid, strain-free structure, which significantly restricts the conformational freedom of any molecule it is part of. researchgate.net In this compound, the main sources of conformational flexibility are the rotation of the entire aminophenol group relative to the adamantane cage and the rotation of the hydroxyl and amino groups on the phenyl ring.
Regarding stereochemistry, the this compound structure itself is achiral. However, if it were to be functionalized further, chiral centers could be introduced. Patent literature often specifies that when stereochemistry is not explicitly defined for such compounds, all possible stereoisomers are considered to be individually disclosed.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-(1-Adamantyl)-2-aminophenol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the aminophenol ring and the aliphatic protons of the bulky adamantyl cage. In a typical spectrum, the aromatic protons appear as multiplets in the downfield region, while the adamantyl protons produce characteristic signals in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its neighboring atoms. For instance, the carbon atoms of the phenol (B47542) ring will resonate at different frequencies than the sp³-hybridized carbons of the adamantyl group.
A derivative of this compound, 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole, has been characterized by ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum in CDCl₃ showed multiplets for the aromatic protons between δ 8.29 and 7.40 ppm and signals for the adamantyl protons between δ 2.19 and 1.73 ppm. rsc.org The ¹³C NMR spectrum in the same solvent displayed signals for the aromatic and oxazole (B20620) carbons between δ 163.1 and 109.8 ppm, and the adamantyl carbons at δ 43.7, 36.87, 36.4, and 29.0 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Data for a Derivative of this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 8.29 – 8.23 (m) | Aromatic |
| ¹H | 7.78 (d, J = 1.9 Hz) | Aromatic |
| ¹H | 7.54 – 7.47 (m) | Aromatic |
| ¹H | 7.40 (dd, J = 8.6, 1.9 Hz) | Aromatic |
| ¹H | 2.19 – 2.07 (m) | Adamantyl |
| ¹H | 2.03 – 1.93 (m) | Adamantyl |
| ¹H | 1.86 – 1.73 (m) | Adamantyl |
| ¹³C | 163.1, 148.8, 148.5, 142.0, 131.4, 128.9, 127.6, 127.3, 122.5, 116.2, 109.8 | Aromatic/Oxazole |
| ¹³C | 43.7, 36.87, 36.4, 29.0 | Adamantyl |
Data obtained for 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole in CDCl₃. rsc.org
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS: In a typical mass spectrum of this compound, a molecular ion peak corresponding to its molecular weight of 243.35 g/mol would be observed. scbt.comscbt.com
ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For a derivative of this compound, 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole, high-resolution mass spectrometry (HRMS) with ESI+ detection showed a [M+H]⁺ ion at m/z 330.1855, which is consistent with the calculated value of 330.1852 for the molecular formula C₂₃H₂₄NO. rsc.org
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for confirming the purity of a compound. In the context of this compound, LC-MS can be used to separate it from any starting materials or byproducts from its synthesis. acs.orgscirp.org
Table 2: Mass Spectrometry Data for a Derivative of this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HRMS | ESI+ | 330.1855 [M+H]⁺ | 330.1852 | C₂₃H₂₄NO |
Data obtained for 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the phenol and amine groups, respectively. Additionally, C-H stretching and bending vibrations for the aromatic ring and the adamantyl group, as well as C-O and C-N stretching bands, would be present.
For a derivative, 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole, the IR spectrum (neat) showed characteristic peaks at 2901 and 2846 cm⁻¹ (C-H stretching of the adamantyl group) and various bands in the 1600-1000 cm⁻¹ region corresponding to the aromatic and oxazole ring vibrations. rsc.org
Table 3: IR Spectroscopy Data for a Derivative of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2901, 2846 | C-H stretch (adamantyl) |
| 1550, 1474, 1448, 1425 | Aromatic/Oxazole ring vibrations |
| 1332, 1321, 1283, 1263, 1201 | C-O, C-N stretch, and other vibrations |
| 1052, 1024 |
Data obtained for 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole (neat). rsc.org
Chromatographic Techniques (e.g., GC, LC)
Chromatographic techniques are essential for assessing the purity of this compound.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For a related compound, 4-(1-Adamantyl)phenol (B49145), GC has been used to determine its purity, with specifications of at least 99.0%. avantorsciences.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. An HPLC method has been developed for the analysis of 4-aminophenol (B1666318) using a Primesep 100 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate (B1220265) buffer, with UV detection at 275 nm. sielc.com This method is also compatible with mass spectrometry detection. sielc.com Similar methodologies could be adapted for the analysis of this compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₆H₂₁NO), the theoretical elemental composition would be approximately 79.0% Carbon, 8.7% Hydrogen, and 5.8% Nitrogen. Experimental values from elemental analysis should closely match these theoretical percentages to verify the compound's identity and purity. For instance, a related compound, 4-[3-(1-Adamantyl)ureido]phenyl sulfamate (B1201201), had calculated elemental analysis values of C: 47.56%, H: 4.93%, and N: 6.52%, which were in close agreement with the found values of C: 47.55%, H: 4.86%, and N: 6.66%. bham.ac.uk
Future Perspectives and Emerging Research Areas
Development of 4-(1-Adamantyl)-2-aminophenol as a Scaffold for Novel Therapeutic Agents
The this compound structure serves as a valuable starting point for the design of new therapeutic agents. The adamantyl group's lipophilicity can enhance a drug's ability to cross cell membranes, a desirable trait for many therapeutic applications. mdpi.com
Research has shown that derivatives of 4-aminophenol (B1666318) containing an adamantyl group exhibit promising antiproliferative activity against various cancer cell lines. researchgate.net For instance, certain adamantyl carboxamide derivatives with a 4-aminophenol backbone have demonstrated potent, broad-spectrum inhibition against nine different cancer subtypes, including leukemia and colon cancer. researchgate.net These compounds were found to induce apoptosis in cancer cells in a dose-dependent manner. researchgate.net
The substitution of a phenyl ring with an adamantyl ring has opened new possibilities in medicinal chemistry, with studies showing that adamantyl analogues of common drugs like paracetamol can exhibit potent analgesic properties. plos.org This suggests that the this compound scaffold could be modified to develop novel painkillers.
Exploration in Nanotechnology and Materials Science (e.g., polymers)
The unique structural properties of the adamantane (B196018) cage make it an attractive component for the development of new materials. Its rigidity and well-defined structure can be exploited to create polymers with specific and predictable properties. The incorporation of adamantyl groups into polymer backbones can influence their thermal stability, mechanical strength, and solubility.
While direct research on this compound in polymer science is not extensively documented, the broader use of adamantane derivatives in materials science suggests potential applications. For example, adamantane-containing polymers have been explored for various applications, and the functional groups on the aminophenol ring of this compound (the amino and hydroxyl groups) provide reactive sites for polymerization.
Recent advancements in nanotechnology have seen the use of various nanomaterials for converting toxic nitrophenols into less harmful aminophenols. mdpi.com This highlights the environmental relevance of aminophenols and could intersect with the synthesis and application of adamantane-containing polymers. The development of biodegradable polymers is another area where adamantane derivatives could play a role, with metal complexes being used to catalyze the polymerization of cyclic esters. semanticscholar.org
Integration into Multi-targeted Drug Design Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov This approach aims to design single molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced side effects. uta.edu.lyresearchgate.net
The this compound scaffold is well-suited for this strategy. The adamantyl group can provide a strong anchoring point within a binding pocket, while the aminophenol ring can be chemically modified to interact with different targets. For example, derivatives of 4-aminophenol have been designed as multitargeted inhibitors of enzymes like ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases (CAs), which are relevant in cancer therapy. researchgate.net
The concept of MTDLs is particularly promising for Alzheimer's disease, where multiple pathological factors are at play. nih.gov By combining the adamantyl moiety with other pharmacophores, it may be possible to create compounds that simultaneously address different aspects of the disease.
Application in Biosensing Technologies
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The electrochemical properties of aminophenols make them suitable for use in amperometric biosensors.
For instance, the detection of 4-aminophenol is a key principle in some rapid assays for detecting bacteria like E. coli. service.gov.uk In these systems, an enzyme cleaves a substrate to release 4-aminophenol, which is then detected electrochemically. While this application does not directly use this compound, it demonstrates the potential of the aminophenol moiety in biosensing. The adamantyl group could be used to anchor the molecule to a sensor surface or to enhance its interaction with a specific analyte.
Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can benefit from the application of these principles.
One key intermediate in the synthesis of related compounds is 4-aminophenol. aiche.org Research into renewable routes for producing 4-aminophenol from lignin-derived phenol (B47542) is underway. aiche.org These efforts focus on using safer reagents and developing continuous processes to improve the environmental footprint of the synthesis. aiche.org For example, the hydrogenation of 4-nitrophenol (B140041) is considered a promising green route. aiche.org Similarly, the acetylation of 3-amino-1-adamantanol, a related compound, has been successfully carried out in water, which is considered a green solvent. plos.org These approaches could be adapted for the synthesis of this compound.
Challenges and Opportunities in Clinical Translation
While the preclinical research on adamantane-containing compounds is promising, the translation of these findings into clinical applications presents both challenges and opportunities. The unique properties of the adamantyl group, such as its high lipophilicity, can affect the pharmacokinetic and pharmacodynamic profiles of a drug.
A significant opportunity lies in the potential for adamantane-containing drugs to overcome drug resistance. researchgate.net The bulky adamantyl group may disrupt the mechanisms by which cancer cells expel therapeutic agents. However, the complexity of preclinical validation and the high costs associated with drug development are significant hurdles. researchgate.net Ensuring the safety and efficacy of new compounds through rigorous clinical trials is a lengthy and expensive process.
Despite these challenges, the diverse biological activities and favorable physicochemical properties associated with the adamantyl moiety suggest that this compound and its derivatives hold considerable promise for future therapeutic and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
